molecular formula C16H12INO B12602304 N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide CAS No. 918334-64-2

N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B12602304
CAS No.: 918334-64-2
M. Wt: 361.18 g/mol
InChI Key: XRBLPIMNGJLQCS-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide is a benzamide derivative featuring a 2-iodophenyl group and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. Its synthesis involves coupling benzamide derivatives with iodophenyl and propargyl groups through methods such as nucleophilic substitution or gold-catalyzed cyclization (). The iodine atom in the 2-iodophenyl group enhances the compound’s electrophilicity and may facilitate interactions with biological targets via halogen bonding .

Properties

CAS No.

918334-64-2

Molecular Formula

C16H12INO

Molecular Weight

361.18 g/mol

IUPAC Name

N-(2-iodophenyl)-N-prop-2-ynylbenzamide

InChI

InChI=1S/C16H12INO/c1-2-12-18(15-11-7-6-10-14(15)17)16(19)13-8-4-3-5-9-13/h1,3-11H,12H2

InChI Key

XRBLPIMNGJLQCS-UHFFFAOYSA-N

Canonical SMILES

C#CCN(C1=CC=CC=C1I)C(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and case reports.

Synthesis

The synthesis of this compound typically involves the reaction of 2-iodoaniline with propargyl bromide followed by acylation. The synthetic route can be optimized for yield and purity, employing techniques such as column chromatography for purification.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study reported that this compound demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis, particularly in breast and lung cancer models.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antiviral Activity

Another area of interest is the antiviral activity of this compound. Preliminary screening in vitro has shown that it may inhibit viral replication, particularly against RNA viruses. The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with viral entry or replication processes.

Case Study: Antiviral Screening
A recent case study evaluated the efficacy of this compound against a panel of viruses including influenza and hepatitis C. Results indicated a dose-dependent reduction in viral load, suggesting potential as a therapeutic agent in viral infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the aromatic rings and the alkyne moiety have been explored to optimize efficacy and selectivity.

Table 2: Structure-Activity Relationship Data

Compound VariantBiological ActivityComments
N-(4-Methylphenyl)-N-(prop-2-yn-1-yl)benzamideModerate Anticancer ActivityEnhanced lipophilicity
N-(3-Nitrophenyl)-N-(prop-2-yn-1-yl)benzamideHigh Antiviral ActivityIncreased electron-withdrawing effects
N-(2-Iodophenyl)-N-(but-3-en-1-yl)benzamideLow ActivityAltered alkyne moiety reduces activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzamide compounds, including N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide, exhibit significant anticancer properties. For instance, studies have shown that similar benzamide derivatives can inhibit the growth of cancer cell lines, such as A549 (lung cancer) and HCT116 (colorectal cancer) cells. These compounds often act by targeting specific pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair pathways. By inhibiting PARP-1, these compounds can enhance the cytotoxic effects of DNA-damaging agents used in chemotherapy . Furthermore, molecular docking studies have provided insights into how these compounds interact with target proteins, suggesting a basis for their bioactivity .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic methodologies have been explored to optimize yields and purity. For example, nucleophilic substitution reactions followed by dehydration and addition reactions are common approaches used to construct the benzamide framework .

Derivatives and Modifications
The modification of the benzamide structure has led to the discovery of new derivatives with enhanced biological activities. Researchers have synthesized various analogs by altering substituents on the aromatic rings or modifying the alkyne moiety, resulting in compounds with improved potency against specific cancer cell lines .

Material Science Applications

Polymer Chemistry
In materials science, compounds like this compound can be utilized as intermediates in the synthesis of functional polymers. The presence of iodine and alkyne groups allows for further chemical modifications that can enhance the properties of the resulting materials, such as thermal stability and mechanical strength. These polymers may find applications in coatings, adhesives, and composite materials .

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Synthesis Consistency: Methods for propargyl-functionalized benzamides are well-documented across multiple sources, with minor variations in catalysts (e.g., Au vs. Zn) .
  • Biological Data Gaps : The target compound lacks explicit bioactivity data, unlike selenylated or benzimidazole derivatives, suggesting a need for pharmacological profiling .
  • Structural Advantages : The iodine atom’s role in enhancing target binding (via halogen bonding) is theorized but requires experimental validation .

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